

historical development of Prussian Blue pigments in science.

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An In-depth Technical Guide to the Historical Development of Prussian Blue Pigments in Science

Introduction

Prussian Blue, with the general formula $\text{Fe}_4[\text{Fe}(\text{CN})_6]_3 \cdot x\text{H}_2\text{O}$, holds a significant place in the history of science as the first modern synthetic pigment.[1][2][3][4] Its accidental discovery in the early 18th century marked a turning point in the development of artists' materials and initiated a deeper scientific inquiry into the nature of coordination compounds.[5][6] Initially prized for its intense and stable blue hue, a cost-effective alternative to expensive natural pigments like ultramarine, its unique properties have led to a diverse range of applications far beyond the artist's palette.[4][7] This guide provides a technical overview of the historical development of Prussian Blue, focusing on its synthesis, the elucidation of its chemical structure, and its expanding role in various scientific and medical fields. It is intended for researchers, scientists, and professionals in drug development who are interested in the material science, chemistry, and application of this historic compound.

Discovery and Early Synthesis (18th Century)

The genesis of Prussian Blue was serendipitous, occurring around 1706 in the Berlin laboratory of alchemist Johann Konrad Dippel.[1][2][5] The pigment maker Johann Jacob Diesbach was attempting to produce a red cochineal-based pigment, a process that required potash (potassium carbonate), iron sulfate, and cochineal.[2][8] Having run out of fresh potash, Diesbach acquired a batch from Dippel that had been contaminated with animal blood during

Dippel's production of animal oil.[1][2][9] The reaction between the iron sulfate and the cyanide-containing compounds, formed from the reaction of the blood and potash at high temperatures, unexpectedly yielded a deep blue precipitate instead of the intended red lake.[1][4][10]

The recipe was initially a closely guarded secret, with the pigment being sold under names like "Prussian Blue" or "Berlin Blue".[1][2][7] However, the method was independently reverse-engineered and the first protocol for its synthesis was published in the Philosophical Transactions of the Royal Society of London by John Woodward in 1724.[1][5][9]

Early synthesis methods were lengthy and involved multiple steps.[5] They generally relied on the calcination of a nitrogen-rich organic material, such as dried ox blood, with an alkali like potash.[5][9][11] This high-temperature process produced potassium ferrocyanide in the resulting "blood lye".[5] The subsequent reaction of this crude ferrocyanide solution with a solution of iron(II) sulfate (green vitriol) and alum produced a greenish-white precipitate, which upon oxidation by air and treatment with acid, transformed into the final Prussian Blue pigment.[5]

Elucidation of Chemical Composition and Structure

For nearly two centuries after its discovery, the exact chemical nature of Prussian Blue remained a puzzle for chemists.[12] Its extreme insolubility and tendency to form colloidal suspensions made analysis difficult with the techniques available at the time.[1]

Key milestones in understanding its composition include:

- 1752: French chemist Pierre J. Macquer demonstrated that Prussian Blue could be decomposed by an alkali (potash) into iron hydroxide and a soluble salt (which he called "phlogisticated alkali," later identified as potassium ferrocyanide). He also showed that the original blue pigment could be regenerated by adding an iron salt back to this solution.[3][13]
- 1782-1783: Swedish chemist Carl Wilhelm Scheele succeeded in isolating a new acid by heating Prussian Blue with dilute sulfuric acid.[12] This substance, which he called Blausäure (blue acid), is now known as hydrogen cyanide.[3][12] This discovery confirmed that cyanide was an integral component of the pigment's structure.[3]

The complex stoichiometry was gradually unraveled, leading to the identification of two primary forms:

- "Soluble" Prussian Blue: A colloidal dispersion with the formula $\text{KFe}[\text{Fe}(\text{CN})_6]$, containing alkali metal ions.[\[9\]](#)
- "Insoluble" Prussian Blue: The form most commonly used as a pigment, with the ideal formula $\text{Fe}_4[\text{Fe}(\text{CN})_6]_3 \cdot x\text{H}_2\text{O}$ (where $x = 14\text{-}16$).[\[1\]](#)[\[9\]](#)[\[12\]](#)

The definitive crystal structure was not confirmed until the 1970s through modern analytical techniques, including X-ray and neutron crystallography, Mössbauer spectroscopy, and IR spectroscopy.[\[1\]](#)[\[12\]](#) These studies revealed a complex cubic lattice structure where Fe(II) and Fe(III) centers are bridged by cyanide ligands.[\[14\]](#) The intense blue color arises from an intervalence charge transfer between the Fe(II) and Fe(III) ions upon the absorption of light.[\[15\]](#)

Data Summary

Table 1: Evolution of Prussian Blue Synthesis Methods

Period	Key Proponents/Publications	Reagents	Key Process Steps	Notes
Early 18th Century	Diesbach (discoverer), Woodward (1724)	Dried animal matter (e.g., ox blood), Potash (K_2CO_3), Iron(II) sulfate ($FeSO_4$), Alum	1. Calcination of animal matter with potash to form "blood lye" (containing $K_4[Fe(CN)_6]$). 2. Reaction of lye with $FeSO_4$ and alum. 3. Acidification and oxidation to form the blue pigment.	Process was lengthy, produced impurities, and quality was variable. [5] [9] [11]
Mid-18th Century	Dossie (1758)	Similar to Woodward, with variations in reagent proportions and calcination conditions.	Refinements in calcination temperature and vessel materials (e.g., iron vessels) to improve yield. [11]	Still relied on crude biological starting materials.
19th-20th Century	Industrial Chemists	Purified potassium ferrocyanide, Iron salts (Fe^{2+}/Fe^{3+}), Oxidizing agents (e.g., chlorates, dichromates)	Direct precipitation by reacting solutions of potassium ferrocyanide and iron salts, followed by oxidation.	Led to higher purity, better consistency, and the ability to control particle size and hue. [12]
Post-WWI	Industrial Manufacturers	Ammonium salts, Sodium	Substitution of potassium salts with ammonium	Produced a brighter color with improved

ferrocyanide,
Iron salts

salts due to
shortages.

resistance to
alkalis.[16]

Table 2: Key Properties of Prussian Blue

Property	Description
Chemical Formula	Insoluble Form: $\text{Fe}_4[\text{Fe}(\text{CN})_6]_3 \cdot x\text{H}_2\text{O}$ ($x=14-16$) [1][12][14]
Soluble Form: $\text{KFe}[\text{Fe}(\text{CN})_6] \cdot y\text{H}_2\text{O}$ [9]	
Systematic Name	Iron(III) hexacyanoferrate(II)[14]
Crystal Structure	Cubic lattice[14]
Appearance	Dark blue microcrystalline powder; forms colloidal suspensions in water.[1]
Key Spectroscopic Feature	Intense absorption around 700 nm due to intervalence charge transfer.[15][17]
Toxicity	Considered non-toxic when ingested because the cyanide groups are tightly bound within the crystal lattice.[10][14][18]

Experimental Protocols

Representative 18th-Century Synthesis (Based on Woodward/Dossie Methodologies)

This protocol is for historical and educational purposes and involves hazardous materials and processes. It should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

Objective: To replicate an early synthesis of Prussian Blue using historically relevant precursors.

Materials:

- Dried ox blood or blood meal (source of nitrogen and carbon)
- Potassium carbonate (Potash, K_2CO_3)
- Iron(II) sulfate heptahydrate (Green Vitriol, $FeSO_4 \cdot 7H_2O$)
- Potassium aluminum sulfate (Alum, $KAl(SO_4)_2 \cdot 12H_2O$)
- Hydrochloric acid (HCl), dilute
- Deionized water
- Crucible (iron or alumina)
- Muffle furnace
- Beakers, filtration apparatus, stirring rods

Methodology:

- Preparation of "Blood Lye": a. Thoroughly mix dried ox blood and potassium carbonate in a 1:2 mass ratio in a crucible.^[5] b. Place the crucible in a muffle furnace and heat gradually to red-hot (approx. 600-700 °C) for 2-4 hours.^{[5][11]} This calcination step is critical and results in the formation of potassium cyanide, which reacts with iron impurities to form potassium ferrocyanide ($K_4[Fe(CN)_6]$). c. After cooling, carefully leach the resulting solid mass (the "lye") with boiling deionized water and filter to remove insoluble carbonaceous material. The filtrate is a pale-yellow solution.^[5]
- Precipitation: a. Prepare a solution of iron(II) sulfate and alum in warm deionized water. b. Slowly add the iron/alum solution to the filtered "blood lye" with constant stirring. A pale, bluish-green precipitate will form.^[5]
- Oxidation and Purification: a. Allow the precipitate to settle. Decant the supernatant liquid. b. Treat the precipitate with dilute hydrochloric acid. This step helps to dissolve excess iron hydroxides and facilitates the oxidation of the iron centers, developing the deep blue color.^{[5][15]} c. Wash the resulting blue precipitate repeatedly with hot deionized water via filtration

until the washings are neutral and free of sulfate ions. d. Dry the final pigment in a low-temperature oven or by air-drying.

Prussian Blue Assay for Total Phenols

Objective: To determine the total phenolic content of a sample using the Prussian Blue reaction.

Principle: In an acidic medium, phenols in the sample reduce ferricyanide $[\text{Fe}(\text{CN})_6]^{3-}$ to ferrocyanide $[\text{Fe}(\text{CN})_6]^{4-}$. The newly formed ferrocyanide immediately reacts with ferric ions (Fe^{3+}) present in the reagent mixture to form Prussian Blue. The intensity of the blue color, measured spectrophotometrically at ~ 700 nm, is proportional to the concentration of phenolic compounds.^{[1][17]}

Materials:

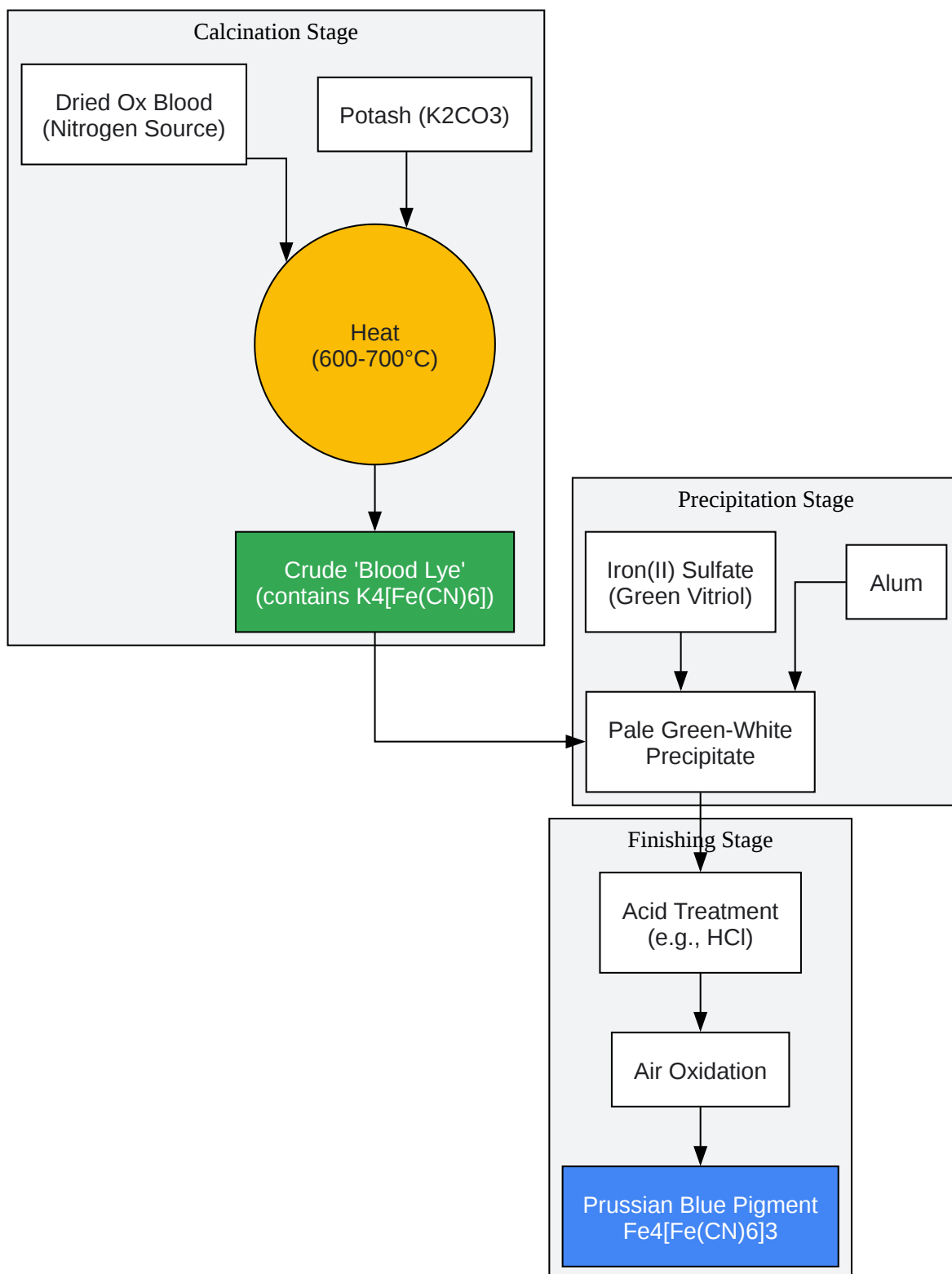
- Sample containing phenolic compounds
- Phenolic standard (e.g., Gallic acid)
- 0.05 M Ferric chloride (FeCl_3) in 0.1 M HCl
- 0.008 M Potassium ferricyanide ($\text{K}_3[\text{Fe}(\text{CN})_6]$)
- UV-Vis Spectrophotometer and cuvettes

Methodology:

- **Standard Curve Preparation:** a. Prepare a series of standard solutions of gallic acid of known concentrations (e.g., 0 to 100 $\mu\text{g/mL}$). b. To 1.0 mL of each standard solution, add 1.0 mL of 0.05 M FeCl_3 and 1.0 mL of 0.008 M $\text{K}_3[\text{Fe}(\text{CN})_6]$. c. Mix thoroughly and allow the reaction to proceed for 15 minutes at room temperature. d. Measure the absorbance of each solution at 700 nm against a reagent blank. e. Plot absorbance versus concentration to create a standard curve.
- **Sample Analysis:** a. To 1.0 mL of the appropriately diluted sample, add the FeCl_3 and $\text{K}_3[\text{Fe}(\text{CN})_6]$ reagents as described for the standards. b. After the 15-minute incubation,

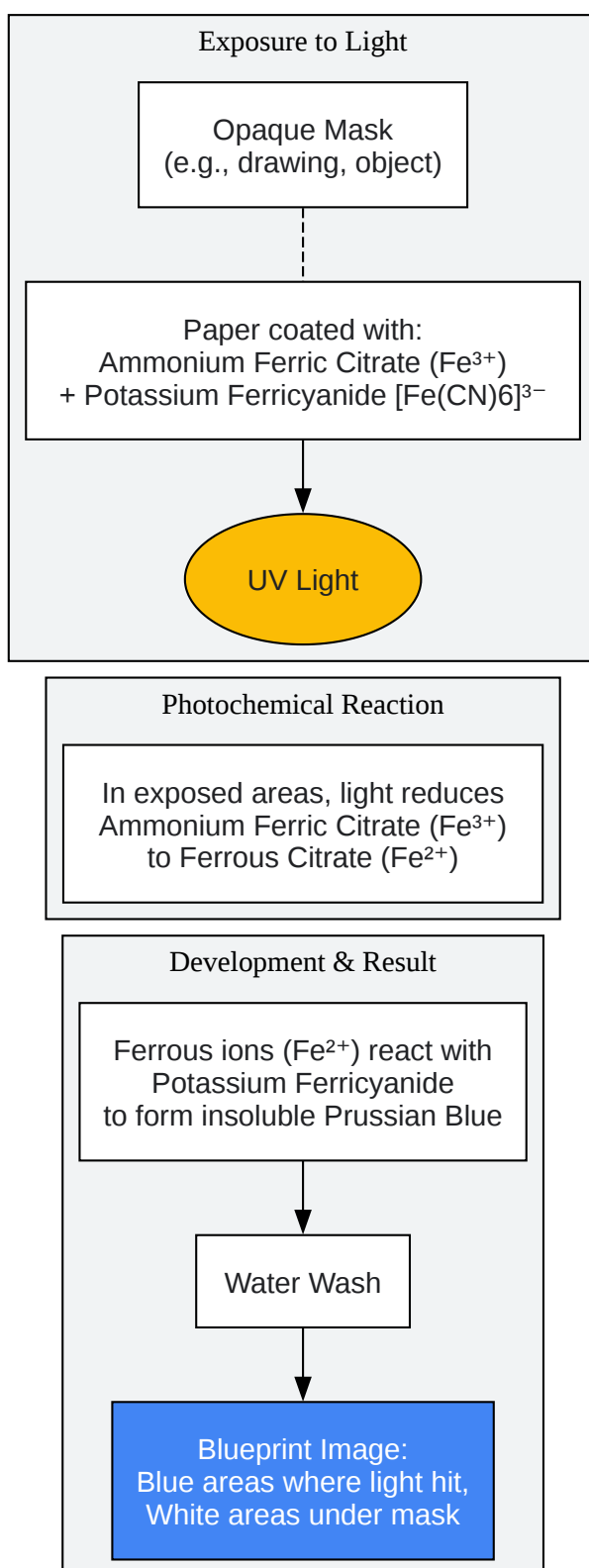
measure the absorbance at 700 nm. c. Determine the concentration of total phenols in the sample by comparing its absorbance to the standard curve.

Visualizations of Key Processes



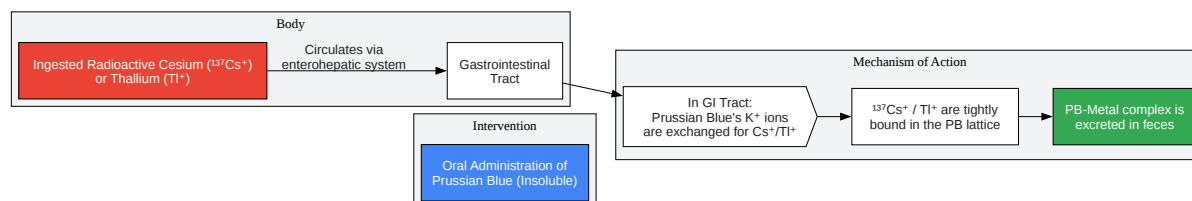
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Caption: Workflow for the 18th-century synthesis of Prussian Blue.



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Caption: Logical workflow of the cyanotype (blueprint) process.



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Caption: Ion exchange mechanism of Prussian Blue as a medical antidote.

Scientific Applications Beyond Pigment

The unique chemical and physical properties of Prussian Blue have enabled its use in a wide array of scientific applications.

- **Analytical Chemistry:** Beyond its use in quantifying phenols, the formation of Prussian Blue serves as a classic qualitative spot test for the presence of iron(II) or iron(III) ions.^[12]
- **Photography and Copying:** In 1842, Sir John Herschel developed the cyanotype process, the first successful non-silver-based photographic method.^{[12][19]} This process, which produces a stable Prussian Blue image, became the standard for creating copies of architectural and engineering drawings, giving rise to the term "blueprint".^{[1][10][19]}
- **Medicine:** Insoluble Prussian Blue is on the World Health Organization's List of Essential Medicines as an oral antidote for certain types of heavy metal and radionuclide poisoning, specifically by thallium (Tl^+) and radioactive cesium ($^{137}\text{Cs}^+$).^{[1][10][18]} When ingested, it acts as an ion-exchange resin in the gastrointestinal tract. It traps the toxic ions from the enterohepatic circulation in its crystal lattice in exchange for potassium ions, preventing their reabsorption into the body and facilitating their elimination.^{[1][19]}

- Modern Materials Science: Research continues into novel applications for Prussian Blue and its analogues. Its robust crystal structure and electrochemical properties make it a promising candidate as a cathode material for next-generation batteries, particularly for sodium-ion and potassium-ion systems.[1] Furthermore, its properties are being exploited in the development of electrochemical sensors and biosensors.[17]

Conclusion

From its accidental creation in an 18th-century laboratory to its modern-day use in high-technology applications, Prussian Blue has had a remarkable journey. It was not only a revolutionary development for the arts but also a subject of intense scientific study that advanced the field of chemistry. The elucidation of its complex structure and the characterization of its unique properties have paved the way for its application in analytical chemistry, photography, and crucially, as a life-saving medical countermeasure. The ongoing research into Prussian Blue and its analogues for energy storage and sensing applications ensures that this historic pigment will continue to be a subject of scientific and technological importance for the foreseeable future.

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